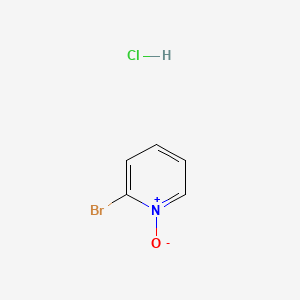

2-Bromopyridine 1-oxide hydrochloride

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-bromo-1-oxidopyridin-1-ium;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO.ClH/c6-5-3-1-2-4-7(5)8;/h1-4H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRYPQGMFDZBQEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C(=C1)Br)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60230760 | |

| Record name | 2-Bromopyridine 1-oxide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60230760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80866-91-7 | |

| Record name | Pyridine, 2-bromo-, 1-oxide, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80866-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromopyridine 1-oxide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080866917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromopyridine 1-oxide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60230760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromopyridine 1-oxide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.336 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Bromopyridine 1-oxide hydrochloride physical properties

An In-depth Technical Guide to 2-Bromopyridine 1-oxide Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and safety properties of this compound (CAS No: 80866-91-7).[1][2][3] Intended for researchers, chemists, and professionals in drug development, this document synthesizes critical data from material safety data sheets, chemical suppliers, and peer-reviewed literature. The guide covers essential physicochemical characteristics, handling and storage protocols, and contextual applications, offering a foundation for its safe and effective use in a laboratory setting.

Compound Identification and Structure

This compound is a heterocyclic organic compound widely used as a building block in the synthesis of pharmaceuticals and other fine chemicals.[3] The N-oxide functionality enhances regioselectivity in substitution reactions, while the bromine atom provides a reactive site for cross-coupling reactions.[3] The hydrochloride salt form is typically supplied to improve the compound's stability and handling characteristics.

-

Chemical Name: this compound[4]

-

Synonyms: 2-Bromo-1-oxidopyridin-1-ium hydrochloride, 2-Bromopyridine N-oxide HCl[1][4]

-

Molecular Structure:

Physicochemical Properties

The physical properties of this compound are crucial for its application in synthesis, dictating choices of solvent, reaction temperature, and purification methods. The data presented below has been consolidated from multiple authoritative sources.

| Property | Value | Source(s) |

| Molecular Weight | 210.46 g/mol | [2][3][4] |

| Appearance | Off-white powder | [1][5] |

| Melting Point | 131-136 °C (lit.) | [1][2][3][4] |

| Solubility | No quantitative data available. As a hydrochloride salt, it is expected to have enhanced solubility in water and polar solvents compared to its free base. | |

| Stability | Stable at room temperature in closed containers under normal storage and handling conditions.[1] | |

| Sensitivity | Hygroscopic | [4] |

Synthesis and Characterization Overview

The preparation of this compound is typically a two-stage process.

-

Synthesis of 2-Bromopyridine: The precursor, 2-bromopyridine, is commonly synthesized from 2-aminopyridine via a diazotization-bromination reaction (Sandmeyer-type reaction).[6][7] This involves treating 2-aminopyridine with hydrobromic acid, bromine, and a diazotizing agent like sodium nitrite at low temperatures.[6]

-

N-Oxidation: The resulting 2-bromopyridine is then oxidized to form the N-oxide. This is often achieved using an oxidizing agent such as peracetic acid, which can be generated in-situ from hydrogen peroxide and acetic acid.[8]

-

Salt Formation: The final step involves treating the 2-Bromopyridine 1-oxide with hydrochloric acid to precipitate the stable hydrochloride salt.

Characterization of the final product is typically performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Safety, Handling, and Storage

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

Hazard Identification

The compound is classified as an irritant and carries the GHS07 pictogram.[2]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Primary Routes of Exposure: Inhalation, skin contact, eye contact, and ingestion.[1][5]

-

Health Effects: May cause gastrointestinal irritation with nausea and vomiting if ingested.[1][5] Inhalation can lead to respiratory tract irritation and potentially delayed pulmonary edema.[1][5]

Recommended Handling Protocol

The following workflow outlines the essential steps for the safe handling of this reagent from receipt to disposal.

Caption: Standard laboratory workflow for handling this compound.

Storage and Stability

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][5] The compound is hygroscopic and should be protected from moisture.[4]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[1]

-

Decomposition: Hazardous decomposition products upon heating include hydrogen chloride, hydrogen bromide, nitrogen oxides, and carbon monoxide.[1]

Key Applications in Synthesis

This compound is a valuable intermediate in organic synthesis. Its reactivity allows for the creation of more complex molecular architectures.

-

Reactant for Borane Complexes: It can be used as a reactant with alkynyltriarylborates in palladium-catalyzed reactions to prepare pyridine-N-oxide-borane intramolecular complexes.[2]

-

Precursor for Metal Complexes: It serves as a precursor for synthesizing biologically relevant metal complexes, such as the bis(2-selenopyridine-N-oxide)nickel(II)-acetone complex.[2][9]

These applications highlight its utility in constructing novel compounds for materials science and medicinal chemistry research.

References

- Material Safety Data Sheet - 2-Bromopyridine-N-oxide hydrochloride, 97%. (n.d.). Cole-Parmer.

- 2-Bromopyridine N-oxide hydrochloride(80866-91-7). (n.d.). ChemicalBook.

- 2-Bromopyridine N-oxide hydrochloride, 97%. (n.d.). Sigma-Aldrich.

- 2-Bromopyridine N-oxide hydrochloride. (n.d.). VSNCHEM.

- Safety D

- 2-Bromopyridine N-oxide hydrochloride CAS#: 80866-91-7. (n.d.).

- 2-Bromopyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia Limited.

- 2-BROMOPYRIDINE N-OXIDE Chemical Properties,Uses,Production. (2025). ChemicalBook.

- 2-bromopyridine. (n.d.). Organic Syntheses Procedure.

- Process for oxidizing halopyridines to halopyridine-N-oxides. (1985).

- Process for making 2-bromopyridine. (1981).

Sources

- 1. 2-Bromopyridine N-oxide hydrochloride(80866-91-7) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 2. 2-溴吡啶-N-氧化物 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-Bromopyridine N-oxide hydrochloride [myskinrecipes.com]

- 4. chemwhat.com [chemwhat.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. US4291165A - Process for making 2-bromopyridine - Google Patents [patents.google.com]

- 8. EP0130333A1 - Process for oxidizing halopyridines to halopyridine-N-oxides - Google Patents [patents.google.com]

- 9. 2-BROMOPYRIDINE N-OXIDE | 14305-17-0 [chemicalbook.com]

2-Bromopyridine 1-oxide hydrochloride CAS number

An In-depth Technical Guide to 2-Bromopyridine 1-oxide hydrochloride

This guide provides an in-depth technical overview of this compound, a key heterocyclic building block for researchers, chemists, and professionals in drug development and fine chemical synthesis. We will move beyond basic data to explore its synthesis, mechanistic utility, and practical applications, grounded in established scientific principles and protocols.

Core Identity and Physicochemical Profile

This compound is a pyridinium salt valued for its specific reactivity, which is leveraged in constructing complex molecular architectures. The introduction of the N-oxide functionality fundamentally alters the electron density of the pyridine ring compared to its precursor, 2-bromopyridine. This modification deactivates the ring towards electrophilic substitution while simultaneously activating the positions ortho and para to the N-oxide for nucleophilic attack. The bromine atom at the 2-position serves as an excellent leaving group, particularly in metal-catalyzed cross-coupling reactions.

The definitive Chemical Abstracts Service (CAS) number for this compound is 80866-91-7 .[1][2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 80866-91-7 | [2][3] |

| Molecular Formula | C₅H₅BrClNO | [4] |

| Molecular Weight | 210.45 g/mol | [5] |

| Appearance | White to off-white or beige crystalline powder | [4] |

| Melting Point | 131-134 °C (lit.) | [3][4][6] |

| EINECS Number | 279-594-0 | [4] |

| BRN | 3691450 | [4] |

| Synonyms | 2-Bromo-1-oxidopyridin-1-ium hydrochloride, 2-Bromopyridine N-oxide HCl | [2][4] |

Synthesis Pathway and Rationale

The synthesis of this compound is a multi-step process. Understanding this pathway is crucial for ensuring high purity and yield, which are paramount in pharmaceutical applications. The process begins with the synthesis of the 2-bromopyridine precursor, followed by N-oxidation and subsequent salt formation.

Caption: Synthesis pathway from 2-Aminopyridine to the target compound.

Step 1: Synthesis of 2-Bromopyridine from 2-Aminopyridine

The foundational step is a Sandmeyer-type reaction involving the diazotization of 2-aminopyridine. This is a classic and reliable method for introducing a halide at this position.[7][8]

Causality Behind Experimental Choices:

-

Low Temperature (0°C or lower): The diazonium salt intermediate is highly unstable and prone to decomposition at higher temperatures, which would lead to unwanted side products and reduced yield. Maintaining a low temperature is the single most critical parameter for success.[7]

-

Acidic Medium (HBr): Hydrobromic acid serves a dual purpose: it protonates the amino group, making it susceptible to diazotization by nitrous acid (formed in situ from NaNO₂), and it provides the bromide nucleophile for the subsequent substitution.

-

Excess Bromine: The addition of bromine forms a perbromide intermediate, which ensures an effective source of bromine for the displacement of the diazonium group.[7]

Step 2: N-Oxidation of 2-Bromopyridine

The nitrogen atom of the pyridine ring is oxidized to an N-oxide. This is typically achieved using a peroxy acid. A common industrial method involves generating peracetic acid in-situ.[9]

Causality Behind Experimental Choices:

-

Oxidizing Agent (Peracetic Acid): Peracetic acid is an effective and relatively inexpensive oxidizing agent for this transformation. The reaction temperature is controlled between 60-85°C to ensure a reasonable reaction rate without causing decomposition.[9]

-

Catalyst: Catalysts such as maleic acid can be used to facilitate the reaction.[9]

Step 3: Formation of the Hydrochloride Salt

The final step involves converting the free base (2-Bromopyridine 1-oxide) into its hydrochloride salt. This is a standard acid-base reaction.

Causality Behind Experimental Choices:

-

Purpose of Salt Formation: The hydrochloride salt is typically a more stable, crystalline, and less hygroscopic solid than the free base.[4] This makes it easier to handle, weigh accurately, and store, which is a significant advantage in research and manufacturing settings.

-

Method: This is achieved by dissolving the N-oxide in a suitable anhydrous organic solvent (e.g., diethyl ether, dioxane) and adding a solution of hydrogen chloride in the same or a miscible solvent. The salt precipitates out and can be collected by filtration.

Applications in Synthesis and Drug Discovery

This compound is not an end product but a versatile synthon. Its value lies in the reactivity it offers.

-

Pharmaceutical and Agrochemical Intermediate: It is a key building block in the synthesis of Active Pharmaceutical Ingredients (APIs) and agrochemicals.[10][11] The pyridine N-oxide motif is present in various biologically active molecules.

-

Cross-Coupling Reactions: The bromo-substituent makes it an ideal substrate for Suzuki, Stille, Heck, and other palladium-catalyzed cross-coupling reactions. This allows for the straightforward introduction of carbon-based substituents at the 2-position.

-

Ligand Synthesis: The compound is used to prepare specialized ligands for catalysis and materials science.[10] For example, it can be used to prepare pyridine-N-oxide-borane complexes and bis(2-selenopyridine-N-oxide)nickel(II) complexes.[3][6]

Caption: Key synthetic transformations using the title compound.

Detailed Experimental Protocol: Synthesis of 2-Bromopyridine

This protocol details the synthesis of the precursor, 2-bromopyridine, adapted from established procedures.[7] This is a foundational experiment for any lab intending to work with its derivatives.

Self-Validating System: The success of this protocol is validated by the physical properties and yield of the final product. The expected yield is 86-92%, and the product should distill at 74–75°C/13 mm.

Step-by-Step Methodology:

-

Apparatus Setup: Equip a 5 L three-necked flask with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer. Ensure the setup is in a well-ventilated fume hood as toxic fumes are evolved.[7]

-

Initial Charging: Charge the flask with 790 mL (7 moles) of 48% hydrobromic acid.

-

Cooling and Reagent Addition: Cool the flask to 10–20°C using an ice-salt bath. Add 150 g (1.59 moles) of 2-aminopyridine over ~10 minutes.

-

Bromination: Further cool the mixture to 0°C or lower. Add 240 mL (4.7 moles) of bromine dropwise. The mixture will thicken as a yellow-orange perbromide forms. The first half of the bromine should be added over 30 minutes, the second half over 15 minutes.[7]

-

Diazotization: While maintaining the temperature at 0°C or lower, add a solution of 275 g (4 moles) of sodium nitrite in 400 mL of water dropwise over 2 hours.

-

Stirring: After the addition is complete, continue stirring for an additional 30 minutes at the same temperature.

-

Neutralization: Add a solution of 600 g (15 moles) of sodium hydroxide in 600 mL of water at a rate that keeps the temperature below 25°C. The mixture will become nearly colorless.[7]

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract with four 250 mL portions of diethyl ether.

-

Drying and Purification: Dry the combined ether extracts over 100 g of solid potassium hydroxide for 1 hour. Decant the dried solution and distill it through a 15 cm Vigreux column.

-

Product Collection: Collect the fraction distilling at 74–75°C/13 mm . The expected yield is 216–230 g (86–92%).[7]

Safety, Handling, and Storage

Proper handling of this compound is essential due to its hazardous properties. It is classified as an irritant.[4]

Table 2: Summary of Hazard and Safety Information

| Category | Information | Source(s) |

| Hazard Codes | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [3][12] |

| Precautionary Codes | P261, P264, P271, P280, P302+P352, P305+P351+P338 | [3] |

| Personal Protective Equipment (PPE) | Chemical safety goggles (conforming to EN166), protective gloves, protective clothing, N95 dust mask respirator | [3][13] |

| First Aid (Eyes) | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid. | [13] |

| First Aid (Skin) | Get medical aid. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. | [13] |

| First Aid (Inhalation) | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid immediately. | [13] |

| First Aid (Ingestion) | Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Get medical aid immediately. | [13] |

Storage and Handling Protocol:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids.[1][13] The compound is noted as being hygroscopic.[4]

-

Handling: Wash hands and any exposed skin thoroughly after handling.[13] Minimize dust generation and accumulation. Use only in a well-ventilated area or outdoors.[12] Avoid contact with eyes, skin, and clothing.[13]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for complex organic synthesis. Its unique electronic properties, conferred by the N-oxide and bromo functionalities, provide a reliable handle for constructing sophisticated molecules for pharmaceutical and materials science applications. A thorough understanding of its synthesis, reactivity, and safe handling procedures, as detailed in this guide, is essential for any scientist looking to leverage its full potential.

References

- 2-Bromopyridine N-oxide hydrochloride - R&D Chemicals. [Link]

- Material Safety Data Sheet - 2-Bromopyridine-N-oxide hydrochloride, 97% - Cole-Parmer. [Link]

- 2-Bromopyridine N-oxide hydrochloride CAS#: 80866-91-7; ChemWh

- 2-Bromopyridine N-oxide hydrochloride - Chongqing Chemdad Co. ,Ltd. [Link]

- 2-bromopyridine - Organic Syntheses Procedure. [Link]

- 2-Bromopyridine - Wikipedia. [Link]

- US4291165A - Process for making 2-bromopyridine - Google P

- 2-Bromopyridine 1-oxide | C5H4BrNO | CID 300057 - PubChem - NIH. [Link]

- The Essential Role of 2-Bromopyridine in Modern Chemical Synthesis. [Link]

- CN104402805A - 2-bromopyridine synthesis method - Google P

- EP0130333A1 - Process for oxidizing halopyridines to halopyridine-N-oxides - Google P

Sources

- 1. 2-Bromopyridine N-oxide hydrochloride(80866-91-7) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 2. chemwhat.com [chemwhat.com]

- 3. 2-Bromopyridine N-oxide 97 80866-91-7 [sigmaaldrich.com]

- 4. 2-Bromopyridine N-oxide hydrochloride One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. rdchemicals.com [rdchemicals.com]

- 6. 2-Bromopyridine N-oxide hydrochloride | 80866-91-7 [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. US4291165A - Process for making 2-bromopyridine - Google Patents [patents.google.com]

- 9. EP0130333A1 - Process for oxidizing halopyridines to halopyridine-N-oxides - Google Patents [patents.google.com]

- 10. 2-Bromopyridine N-oxide hydrochloride [myskinrecipes.com]

- 11. nbinno.com [nbinno.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-Depth Technical Guide to 2-Bromopyridine 1-oxide Hydrochloride: Properties, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Bromopyridine 1-oxide hydrochloride, a versatile heterocyclic building block crucial in synthetic chemistry and drug discovery. We will delve into its fundamental physicochemical properties, explore its synthesis and reactivity, and discuss its applications, offering field-proven insights for its effective utilization in a research and development setting.

Section 1: Core Physicochemical Properties

This compound is a stable, off-white to beige crystalline powder at room temperature.[1][2] Its hygroscopic nature necessitates storage in a dry environment to prevent degradation.[2] A key attribute is its enhanced reactivity in certain substitution reactions due to the N-oxide functionality, making it a valuable intermediate.

Molecular Identity and Structure

The foundational characteristics of this compound are summarized below, providing the essential data for stoichiometric calculations and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₅BrClNO (or C₅H₄BrNO·HCl) | [1][3] |

| Molecular Weight | 210.46 g/mol | [2][3][4] |

| CAS Number | 80866-91-7 | [1][5] |

| EC Number | 279-594-0 | [1] |

| Melting Point | 131-134 °C (lit.) | [2][6] |

| Appearance | Off-white to beige crystalline powder | [1][2] |

The hydrochloride salt form enhances the compound's stability and handling characteristics compared to the free base. The molecular structure consists of a pyridine ring substituted with a bromine atom at the 2-position and an oxygen atom coordinated to the nitrogen, forming the N-oxide. This N-oxide group significantly influences the electronic properties of the pyridine ring.

Structural Visualization

The relationship between the parent molecule, 2-Bromopyridine, its N-oxide, and the final hydrochloride salt is crucial for understanding its reactivity.

Caption: Synthetic route from 2-Bromopyridine to its N-oxide hydrochloride salt.

Section 2: Synthesis and Reactivity

The preparation and subsequent reactions of this compound are central to its utility. Understanding the causality behind these transformations is key to successful application.

Synthesis Protocol: Oxidation of 2-Bromopyridine

The most common route to the N-oxide is through the oxidation of 2-Bromopyridine.[7] This precursor is a colorless liquid prepared from 2-aminopyridine.[7] The N-oxide functionality is introduced by reacting 2-Bromopyridine with a suitable peracid.

Expert Insight: The choice of oxidizing agent is critical. While various peracids can be used, meta-chloroperoxybenzoic acid (m-CPBA) is often preferred due to its commercial availability and relatively clean reaction profile. The reaction is typically performed in a chlorinated solvent like dichloromethane (DCM) at controlled temperatures to manage exothermicity.

Step-by-Step Laboratory Protocol:

-

Dissolution: Dissolve 1.0 equivalent of 2-Bromopyridine in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. Place the flask in an ice-water bath to maintain a temperature of 0-5 °C.

-

Oxidant Preparation: In a separate beaker, dissolve 1.1 to 1.5 equivalents of m-CPBA in DCM.

-

Controlled Addition: Add the m-CPBA solution dropwise to the stirring 2-Bromopyridine solution over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize excess peracid. Extract the aqueous layer with DCM (3x).

-

Purification of N-oxide: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 2-Bromopyridine 1-oxide.

-

Salt Formation: Dissolve the crude N-oxide in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate). Add a solution of hydrochloric acid (e.g., 2M in diethyl ether) dropwise with stirring.

-

Isolation: The hydrochloride salt will precipitate. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Reactivity Profile

The N-oxide group is an electron-donating group, which activates the pyridine ring towards electrophilic substitution, particularly at the 4-position. Conversely, the bromine atom at the 2-position is susceptible to nucleophilic substitution and is an excellent handle for cross-coupling reactions.

This dual reactivity makes it a valuable synthon. For instance, it serves as a reactant in the preparation of ligands and catalysts.[4] It can be used to prepare complexes like pyridine-N-oxide with borane or biologically relevant nickel(II) complexes.[2]

Caption: Reactivity map of this compound.

Section 3: Applications in Research and Development

The unique structural features of this compound make it an important intermediate in several fields.

-

Pharmaceutical Synthesis: It is a key building block for active pharmaceutical ingredients (APIs) that require a functionalized pyridine scaffold.[4] The ability to perform selective modifications at the C-2 and C-4 positions is highly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.

-

Agrochemicals: Similar to pharmaceuticals, its utility in constructing complex heterocyclic systems makes it relevant for the synthesis of novel pesticides and herbicides.[4]

-

Materials Science and Catalysis: The N-oxide moiety can act as a ligand to coordinate with metal centers. This property is exploited in the design of novel catalysts and functional materials.[4]

Section 4: Safety and Handling

As an irritant, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[1][2] All manipulations should be performed in a well-ventilated fume hood. It is sensitive to moisture and should be stored in a tightly sealed container in a cool, dry place.[2]

References

- 2-Bromopyridine N-oxide hydrochloride. R&D Chemicals. [Link]

- 2-Bromopyridine N-oxide hydrochloride CAS#: 80866-91-7.

- 2-Bromopyridine N-oxide hydrochloride. Chongqing Chemdad Co., Ltd. [Link]

- 2-Bromopyridine. Wikipedia. [Link]

Sources

- 1. 2-Bromopyridine N-oxide hydrochloride(80866-91-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. 2-Bromopyridine N-oxide hydrochloride One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. scbt.com [scbt.com]

- 4. 2-Bromopyridine N-oxide hydrochloride [myskinrecipes.com]

- 5. chemwhat.com [chemwhat.com]

- 6. 2-Bromopyridine N-oxide hydrochloride | 80866-91-7 [chemicalbook.com]

- 7. 2-Bromopyridine - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Physicochemical Characterization of 2-Bromopyridine 1-Oxide Hydrochloride: Focus on Melting Point Determination

Executive Summary

2-Bromopyridine 1-oxide hydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry and materials science, valued for its utility in constructing complex molecular architectures.[1][2] As with any high-value intermediate, the rigorous confirmation of its identity and purity is a non-negotiable prerequisite for its use in drug development and other precision applications. The melting point serves as a critical, primary indicator of purity. A sharp and consistent melting range is synonymous with high-purity material, whereas a depressed and broad range often signals the presence of impurities.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the accurate and reproducible determination of the melting point of this compound. Moving beyond a simple recitation of values, this document elucidates the theoretical underpinnings of melting point depression, presents validated, step-by-step protocols for both capillary and Differential Scanning Calorimetry (DSC) methods, and offers expert guidance on data interpretation and troubleshooting. The causality behind experimental choices is emphasized throughout to empower scientists with a deeper understanding of the analytical process.

Core Physicochemical Profile

A foundational understanding of the compound's properties is essential before undertaking any analytical procedure. This compound is an off-white to beige crystalline powder that requires careful handling.[2][3]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 80866-91-7 | [1] |

| Molecular Formula | C₅H₅BrClNO | [1][2][3] |

| Molecular Weight | ~210.46 g/mol | [1] |

| Appearance | Off-white to beige crystalline powder | [2][3] |

| Melting Point | 131-134 °C (lit.); 135-136 °C | [1][4];[3] |

| Key Sensitivity | Hygroscopic | [2][4] |

| Primary Hazards | Skin, eye, and respiratory tract irritant | [2] |

Note: The slight variation in reported melting point ranges highlights the importance of standardized methodology and the potential influence of residual impurities or different analytical techniques.

The Scientific Principles of Melting Point Analysis

The melting point is the temperature at which a substance transitions from a solid to a liquid phase at atmospheric pressure. For a pure crystalline solid, this transition occurs over a very narrow temperature range.

The Causality of Melting Point Depression: The presence of even small amounts of soluble impurities disrupts the uniform crystalline lattice structure of the solid. To achieve the phase transition to a liquid, less thermal energy is required than for the pure substance, resulting in a depression of the melting point. Furthermore, as the compound melts, the concentration of the impurity in the remaining solid increases, causing a progressive drop in the melting point. This phenomenon results in the melting process occurring over a wider temperature range, known as melting point broadening . This is a direct consequence of the eutectic effect and is a fundamental principle used to assess compound purity.

Special Considerations for Hydrochloride Salts:

-

Hygroscopicity: this compound is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][4] Absorbed water acts as an impurity, which can significantly depress and broaden the observed melting range. Therefore, proper drying of the sample before analysis is a critical, non-negotiable step.

-

Potential for Decomposition: While this specific compound is relatively stable, many organic salts can decompose at or near their melting point. Decomposition is often indicated by a color change (e.g., darkening or charring) and gas evolution. If decomposition occurs, the observed "melting point" is actually a decomposition temperature and should be reported as such (e.g., 132 °C dec.).

Validated Protocols for Melting Point Determination

Adherence to a rigorous, validated protocol is the cornerstone of obtaining trustworthy and reproducible data. The following sections detail two common and reliable methods.

Pre-Analysis: Critical Sample Preparation

The validity of any melting point measurement is contingent on meticulous sample preparation. This protocol is designed to mitigate the compound's hygroscopic nature.

-

Sample Drying: Place a small amount (20-50 mg) of the this compound in a vacuum oven at a moderate temperature (e.g., 40-50 °C) for at least 2-4 hours. Causality: This step removes adsorbed atmospheric water, which is a primary source of impurity-induced melting point depression.

-

Sample Pulverization: After drying and cooling to room temperature in a desiccator, finely pulverize the crystalline sample using a clean mortar and pestle or a spatula on a watch glass. Causality: A fine, uniform powder ensures efficient and even heat transfer throughout the sample within the capillary tube, preventing temperature gradients that can artificially broaden the melting range.

Method A: Digital Capillary Melting Point Determination

This is the most common, rapid, and accessible method for routine analysis.

Step-by-Step Protocol:

-

Capillary Loading: Invert a capillary tube (open end down) and tap it gently into the pulverized sample until a small amount (2-3 mm in height) of tightly packed material is in the bottom of the tube.

-

Packing: Drop the capillary tube, sealed end down, through a long glass tube resting on a hard surface. Repeat this several times. Causality: This ensures the sample is densely packed at the bottom, which is essential for accurate observation of the melting process.

-

Instrument Setup: Place the packed capillary into the heating block of the digital melting point apparatus.

-

Heating Program:

-

Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly approach the expected melting point (approx. 115-120 °C).

-

Once this temperature is reached, decrease the ramp rate to a slow, controlled 1-2 °C/min. Causality: A slow ramp rate near the melting point ensures that the temperature of the heating block and the sample remain in thermal equilibrium, allowing for an accurate reading.

-

-

Observation and Recording:

-

T₁ (Onset Point): Record the temperature at which the first drop of liquid becomes visible within the sample.

-

T₂ (Clear Point): Record the temperature at which the entire sample has transformed into a transparent liquid. .

-

-

Reporting: The melting point is reported as the range from T₁ to T₂ (e.g., 132.5 - 133.8 °C).

Diagram 1: Workflow for Capillary Melting Point Determination

Caption: Workflow for Capillary Melting Point Analysis.

Method B: Differential Scanning Calorimetry (DSC)

DSC offers superior accuracy and quantitative data by measuring the heat flow into a sample as a function of temperature. It is the authoritative method for thermal analysis.

Step-by-Step Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified reference standard (e.g., Indium). Causality: Calibration ensures the accuracy and traceability of the temperature readings.

-

Sample Preparation: Accurately weigh 1-3 mg of the dried, pulverized sample into an aluminum DSC pan.

-

Pan Encapsulation: Crimp the pan with a lid to enclose the sample. Place an identical, empty, crimped pan in the reference position of the DSC cell. Causality: The reference pan allows the instrument to subtract the heat capacity of the pan itself, isolating the thermal events of the sample.

-

Method Setup: Program the instrument with the desired temperature profile. A typical method would be:

-

Equilibrate at 25 °C.

-

Ramp temperature at a constant rate (e.g., 5 or 10 °C/min) to a temperature well beyond the melting point (e.g., 160 °C).

-

-

Data Analysis: The melting event will appear as an endothermic peak on the thermogram. The software will automatically calculate:

-

Onset Temperature: The extrapolated beginning of the melting peak, often considered the most accurate representation of the thermodynamic melting point.

-

Peak Temperature: The temperature at which the heat flow is at its maximum.

-

Diagram 2: Workflow for DSC Analysis

Caption: High-Level Workflow for DSC Melting Point Analysis.

Data Interpretation and Troubleshooting

The results of a melting point experiment are rich with information if interpreted correctly.

-

High Purity: A sharp melting range of ≤ 1 °C that falls within the literature value (e.g., 132.5 - 133.5 °C) is a strong indicator of high purity.

-

Potential Impurity: A broadened range (> 2 °C) and/or a depression of the onset temperature compared to the literature value suggests the presence of impurities.

-

Gross Impurity/Wrong Compound: A very broad range and a significant depression (> 5 °C) may indicate substantial contamination or potentially an incorrect compound.

Diagram 3: Troubleshooting Decision Tree for Aberrant Melting Point Results

Caption: Decision Tree for Troubleshooting Melting Point Data.

Safety and Handling Precautions

As a professional in a laboratory setting, safety is paramount. When handling this compound:

-

Hazard Identification: The compound is classified as an irritant, causing potential skin, eye, and respiratory system irritation.[2]

-

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves. When handling the powder outside of a fume hood, a dust mask is recommended.

-

Handling: Avoid creating dust. Handle in a well-ventilated area or a chemical fume hood. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong acids.[3] Its hygroscopic nature necessitates storage in a desiccated environment.

Conclusion

The accurate determination of the melting point of this compound is a fundamental and informative analytical task. It provides a rapid and cost-effective assessment of purity that is indispensable in research and development settings. Trustworthy data is achieved not just by using an instrument, but by understanding the physicochemical properties of the compound, meticulously preparing the sample to mitigate its hygroscopic nature, and executing a validated analytical protocol with a controlled heating rate. By integrating these principles of causality and best practices, scientists can ensure the quality of their materials and the integrity of their subsequent research.

References

- Google. (2026). Current time information in Sacramento, CA, US.

- Organic Syntheses. (n.d.). 2-bromopyridine.

- Wikipedia. (n.d.). 2-Bromopyridine.

- ChemWhat. (n.d.). 2-Bromopyridine N-oxide hydrochloride CAS#: 80866-91-7.

- Chongqing Chemdad Co., Ltd. (n.d.). 2-Bromopyridine N-oxide hydrochloride.

- Google Patents. (n.d.). EP0130333A1 - Process for oxidizing halopyridines to halopyridine-N-oxides.

- Google Patents. (n.d.). CN104402805A - 2-bromopyridine synthesis method.

- PubChem. (n.d.). 2-Bromopyridine 1-oxide.

- CAS Common Chemistry. (n.d.). 6,7-Dihydro-3-[(2-hydroxyethyl)thio]-6,6-dimethyl-1-(2-thiazolyl)benzo[c]thiophen-4(5H)-one.

Sources

- 1. 2-Bromopyridine N-oxide hydrochloride [myskinrecipes.com]

- 2. 2-Bromopyridine N-oxide hydrochloride One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. 2-Bromopyridine N-oxide hydrochloride(80866-91-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. chemwhat.com [chemwhat.com]

An In-depth Technical Guide to the Solubility of 2-Bromopyridine 1-oxide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of 2-Bromopyridine 1-oxide hydrochloride (CAS 80866-91-7), a key intermediate in pharmaceutical and agrochemical synthesis.[1] Recognizing the critical role of solubility in reaction kinetics, formulation development, and bioavailability, this document synthesizes theoretical principles, available data, and robust experimental protocols to empower researchers in their application of this versatile compound.

Introduction to this compound

This compound is a heterocyclic building block valued for its utility in constructing complex molecular architectures. The presence of the N-oxide functionality enhances regioselectivity in substitution reactions, while the bromo group provides a reactive handle for cross-coupling reactions.[1] It typically presents as an off-white to beige crystalline powder with a melting point in the range of 131-136 °C.[2][3]

Chemical Structure and Properties:

-

Molecular Formula: C₅H₅BrClNO[2]

-

Molecular Weight: 210.46 g/mol

-

Appearance: Off-white powder[2]

-

Melting Point: 131-134 °C[4]

The hydrochloride salt form is often utilized to improve the handling and stability of the parent N-oxide. However, the introduction of the hydrochloride moiety significantly influences its solubility profile, a critical parameter for its effective use.

Theoretical Framework for Solubility

The solubility of this compound is governed by the interplay of its molecular structure and the properties of the solvent. As the hydrochloride salt of a weak base (2-Bromopyridine 1-oxide), its solubility in aqueous media is highly pH-dependent.

In solution, an equilibrium exists between the ionized (salt) form and the neutral (free base) form. The position of this equilibrium, and thus the overall solubility, is dictated by the pH of the medium and the pKa of the conjugate acid.

Caption: Aqueous Dissolution Equilibrium of 2-Bromopyridine 1-oxide HCl.

At lower pH values (acidic conditions), the equilibrium favors the protonated, more water-soluble pyridinium form. As the pH increases, the equilibrium shifts towards the less soluble free base, potentially leading to precipitation.

Furthermore, the common ion effect can influence solubility. In solutions already containing chloride ions (e.g., hydrochloric acid or buffered saline), the dissolution of the hydrochloride salt can be suppressed, leading to lower apparent solubility.[5]

Reported Solubility Data

Publicly available, quantitative solubility data for this compound is limited. However, qualitative descriptions and data for the parent compound, 2-Bromopyridine, offer some insights. It is crucial to note that the solubility of the hydrochloride salt is expected to be significantly different from the free base, particularly in aqueous media.

| Compound | Solvent | Solubility | Temperature | Reference |

| 2-Bromopyridine | Water | 2.5 g/L | 20 °C | [6] |

| 2-Bromopyridine | Organic Solvents (Methanol, Ethanol, THF, Ethyl Acetate, Acetone, Toluene) | Soluble | Not Specified | [6] |

| This compound | Water | Hygroscopic | Not Specified | [3] |

The hygroscopic nature of the hydrochloride salt suggests an affinity for water, though this does not directly translate to a specific solubility value.[3] Given the lack of precise data, experimental determination is strongly recommended for any application where solubility is a critical parameter.

Experimental Protocol for Thermodynamic Solubility Determination

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[7] The following protocol provides a robust framework for obtaining accurate solubility data for this compound.

Caption: Shake-Flask Method for Solubility Determination.

Step-by-Step Methodology:

-

Preparation:

-

Rationale: Adding an excess of the solid compound ensures that the resulting solution is saturated, a prerequisite for determining equilibrium solubility.

-

Procedure: To a series of glass vials, add an excess amount of this compound (e.g., 10-20 mg). Accurately pipette a known volume (e.g., 1-2 mL) of the desired solvent (e.g., water, phosphate buffer pH 7.4, ethanol, DMSO) into each vial.

-

-

Equilibration:

-

Rationale: Continuous agitation at a constant temperature is necessary to ensure the system reaches thermodynamic equilibrium between the dissolved and undissolved solid. A period of 24-48 hours is typically sufficient for most compounds.

-

Procedure: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C for physiological relevance). Agitate the vials at a consistent speed for 24 to 48 hours. After the incubation period, allow the vials to stand undisturbed for at least one hour to allow the excess solid to settle.

-

-

Sampling and Analysis:

-

Rationale: Careful sampling of the supernatant is critical to avoid aspirating any undissolved solid, which would lead to an overestimation of solubility. Filtration removes any fine particulates.

-

Procedure:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial.

-

Dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

-

-

Quantification:

-

Rationale: A validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry, is required for accurate concentration determination. A calibration curve must be prepared to relate the analytical signal to the compound's concentration.

-

Procedure:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standards to generate a calibration curve.

-

Analyze the diluted sample and determine its concentration using the calibration curve.

-

Calculate the original solubility in the solvent, accounting for the dilution factor.

-

-

Conclusion

While a comprehensive, publicly available dataset on the quantitative solubility of this compound is not currently available, this guide provides the necessary theoretical foundation and a detailed experimental protocol for its determination. For researchers and drug development professionals, understanding the pH-dependent solubility and the potential for common ion effects is crucial for the successful application of this important synthetic intermediate. The provided shake-flask protocol offers a reliable and reproducible method for generating the precise solubility data required for informed decision-making in process development, formulation, and preclinical studies.

References

- Jubilant Ingrevia Limited.

- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Wikipedia. 2-Bromopyridine. [Link]

- Stahl, P. H. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. CHIMIA International Journal for Chemistry, 64(3), 133-137.

- Merck Millipore.

- Serajuddin, A. T. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65-68.

- Chongqing Chemdad Co. ,Ltd. 2-Bromopyridine N-oxide hydrochloride. [Link]

- ChemWhat. 2-Bromopyridine N-oxide hydrochloride CAS#: 80866-91-7. [Link]

- Fisher Scientific.

- Avvari, S., & Garlapati, V. K. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. AAPS PharmSciTech, 17(3), 627–635.

- PubChem. 2-Bromopyridine. [Link]

- Google Patents. US4291165A - Process for making 2-bromopyridine.

- Di, L., & Kerns, E. H. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS medicinal chemistry letters, 5(10), 1079–1082.

- ResearchGate. Solubility of compounds slightly soluble or insoluble in DMSO?.

- ResearchGate. Dimethyl Sulfoxide (DMSO)

Sources

- 1. 2-Bromopyridine N-oxide hydrochloride [myskinrecipes.com]

- 2. 2-Bromopyridine N-oxide hydrochloride(80866-91-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. 2-Bromopyridine N-oxide hydrochloride One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. 2-Bromopyridine N-oxide hydrochloride | 80866-91-7 [chemicalbook.com]

- 5. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. dissolutiontech.com [dissolutiontech.com]

An In-depth Technical Guide to the Synthesis of 2-Bromopyridine 1-oxide hydrochloride from 2-bromopyridine

Abstract

This technical guide provides a comprehensive and in-depth examination of the synthesis of 2-Bromopyridine 1-oxide hydrochloride from 2-bromopyridine. Pyridine N-oxides are a critical class of compounds in medicinal chemistry and drug development, serving as versatile synthetic intermediates and exhibiting a range of biological activities.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed narrative that balances theoretical principles with practical, field-proven insights. The guide covers the underlying reaction mechanism, a detailed step-by-step experimental protocol, safety considerations, and methods for analytical characterization. The aim is to provide a self-validating system of protocols, grounded in authoritative sources, to ensure reproducibility and a thorough understanding of the synthesis.

Introduction: The Significance of Pyridine N-Oxides in Drug Development

Heterocyclic N-oxides, particularly pyridine N-oxides, have emerged as a prominent scaffold in medicinal chemistry.[2] Their unique physicochemical properties, such as increased water solubility and the ability to form strong hydrogen bonds, make them valuable in overcoming pharmacokinetic challenges associated with parent drug molecules.[3] The N-oxide moiety can act as a bioisostere for other functional groups and has been successfully incorporated into a number of drugs with diverse therapeutic applications, including anticancer, antibacterial, and antihypertensive agents.[2][3] The synthesis of 2-Bromopyridine 1-oxide is a key step in the preparation of various functionalized pyridine derivatives, as the N-oxide group activates the pyridine ring for further substitutions.[4][5]

Reaction Overview and Mechanism

The synthesis of 2-Bromopyridine 1-oxide from 2-bromopyridine is an oxidation reaction that specifically targets the nitrogen atom of the pyridine ring. The most common and effective method for this transformation is the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid.[6]

The Role of the Oxidizing Agent

Peroxy acids are the reagents of choice for this N-oxidation due to their electrophilic oxygen atom. The reaction proceeds via a concerted mechanism where the lone pair of electrons on the pyridine nitrogen attacks the electrophilic oxygen of the peroxy acid.

Mechanistic Pathway

The mechanism for the N-oxidation of 2-bromopyridine using a peroxy acid can be visualized as follows:

-

Nucleophilic Attack: The nitrogen atom of 2-bromopyridine, acting as a nucleophile, attacks the terminal, electron-deficient oxygen atom of the peroxy acid.

-

Proton Transfer: Simultaneously, the hydrogen atom of the peroxy acid is transferred to the carbonyl oxygen, and the O-O bond is cleaved.

-

Product Formation: This concerted process results in the formation of 2-Bromopyridine 1-oxide and the corresponding carboxylic acid as a byproduct.

Caption: N-Oxidation of 2-Bromopyridine.

Detailed Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound. The protocol is designed to be a self-validating system, with clear instructions and rationale for each step.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Purity |

| 2-Bromopyridine | C₅H₄BrN | 158.00 | 10.0 g | >98% |

| meta-Chloroperoxybenzoic acid (m-CPBA) | C₇H₅ClO₃ | 172.57 | ~1.2 eq. | 70-77% |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | Anhydrous |

| Hydrochloric Acid (HCl) in diethyl ether | HCl | 36.46 | As needed | 2.0 M solution |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | As needed | Saturated solution |

| Sodium Sulfite (Na₂SO₃) | Na₂SO₃ | 126.04 | As needed | 10% solution |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | Granular |

Step-by-Step Procedure

Caption: Experimental workflow for the synthesis.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 2-bromopyridine in 100 mL of anhydrous dichloromethane (DCM).

-

Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0 °C.

-

Addition of Oxidant: Slowly add approximately 1.2 equivalents of meta-chloroperoxybenzoic acid (m-CPBA) to the cooled solution in small portions over 30 minutes. Rationale: Portion-wise addition helps to control the exothermic nature of the reaction.

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, cool the mixture again in an ice bath and quench the excess peroxy acid by slowly adding a 10% aqueous solution of sodium sulfite until a negative test with starch-iodide paper is obtained.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove the m-chlorobenzoic acid byproduct, followed by a wash with brine (1 x 50 mL). Rationale: The basic wash neutralizes and removes acidic byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 2-Bromopyridine 1-oxide as an oil or solid.

-

Formation of Hydrochloride Salt: Dissolve the crude product in a minimal amount of diethyl ether. While stirring, add a 2.0 M solution of hydrochloric acid in diethyl ether dropwise until no further precipitation is observed.

-

Isolation: Collect the precipitated white solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final product, this compound.

Safety Precautions

It is imperative to adhere to strict safety protocols when performing this synthesis.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7]

-

Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of vapors.[8]

-

Handling of Reagents:

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is a crucial tool for structural confirmation. The chemical shifts of the aromatic protons will be shifted downfield compared to the starting 2-bromopyridine due to the electron-withdrawing effect of the N-oxide group.

-

¹³C NMR: The carbon NMR will also show characteristic shifts for the pyridine ring carbons, providing further structural evidence.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the product. The mass spectrum should show a molecular ion peak corresponding to the protonated 2-Bromopyridine 1-oxide.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit a characteristic strong absorption band for the N-O stretching vibration, typically in the range of 1200-1300 cm⁻¹.

| Analytical Technique | Expected Results |

| ¹H NMR (CDCl₃, ppm) | Aromatic protons shifted downfield compared to 2-bromopyridine. |

| ¹³C NMR (CDCl₃, ppm) | Characteristic peaks for the 5 carbons of the pyridine ring. |

| Mass Spec (ESI+) | [M+H]⁺ peak corresponding to the molecular weight of 2-Bromopyridine 1-oxide. |

| IR (cm⁻¹) | Strong N-O stretch around 1250 cm⁻¹. |

Conclusion

This technical guide has provided a comprehensive overview of the synthesis of this compound from 2-bromopyridine. By understanding the underlying reaction mechanism, adhering to the detailed experimental protocol and safety precautions, and properly characterizing the final product, researchers can confidently and reproducibly synthesize this valuable intermediate for applications in drug discovery and development. The methodologies described are grounded in established chemical principles and are designed to ensure a high degree of scientific integrity and success in the laboratory.

References

- Pyridine N-oxides as coformers in the development of drug cocrystals. RSC Publishing. URL

- Pyridine N-Oxides as Coformers in the Development of Drug Cocrystals.

- Pyridine N-oxides as coformers in the development of drug cocrystals. RSC Publishing. URL

- Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. PMC - PubMed Central. URL

- Medicinal Chemistry of Drugs with N-Oxide Functionalities. PMC - PubMed Central. URL

- The Action of Heterocyclic N-Oxides on 2-Bromopyridine. Oxidative Brominations Involving N-Oxide Hydrobromides.

- US4291165A - Process for making 2-bromopyridine.

- 2-bromopyridine. Organic Syntheses Procedure. URL

- Preparation of 2-bromopyridine. PrepChem.com. URL

- EP0130333A1 - Process for oxidizing halopyridines to halopyridine-N-oxides.

- 2-Bromopyridine. Wikipedia. URL

- 2-Bromopyridine Safety Data Sheet. Jubilant Ingrevia Limited. URL

- SAFETY D

- SAFETY D

- Pyridine N-Oxide-structure. ChemTube3D. URL

- An In-depth Technical Guide to the Synthesis of 2-Bromo-4-iodopyridine

- MSDS for 2-Bromopyridine, 99%. Scribd. URL

- CN104402805A - 2-bromopyridine synthesis method.

- SAFETY D

- 2-BROMOPYRIDINE N-OXIDE. ChemicalBook. URL

- 2-Bromopyridine N-oxide hydrochloride. Santa Cruz Biotechnology. URL

- Synthesis of 2-substituted pyridines from pyridine N-oxides. Semantic Scholar. URL

- Recent Developments in the Chemistry of Heteroarom

- Recent trends in the chemistry of pyridine N-oxides.

- 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. PMC - PubMed Central. URL

- EP2866562B1 - Pyridine n-oxides and processes for their preparation.

- 2-Bromopyridine(109-04-6) 1H NMR spectrum. ChemicalBook. URL

- 2-BROMOPYRIDINE N-OXIDE(14305-17-0) 1H NMR spectrum. ChemicalBook. URL

- Pyridine N-Oxides. Baran Lab - Scripps Research. URL

- Preparation of Pyridine N-oxide Derivatives in Microreactor. Periodica Polytechnica. URL

- Supporting Information. The Royal Society of Chemistry. URL

- A Comparative Spectroscopic Analysis of 2-Bromo-4-iodopyridine and Its Deriv

- 2-Bromopyridine - Optional[1H NMR] - Spectrum. SpectraBase. URL

- 2-Bromopyridine N-oxide 97 80866-91-7. Sigma-Aldrich. URL

- 2-Bromopyridine N-oxide hydrochloride. Santa Cruz Biotechnology. URL

Sources

- 1. researchgate.net [researchgate.net]

- 2. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Bromopyridine - Wikipedia [en.wikipedia.org]

- 5. chemtube3d.com [chemtube3d.com]

- 6. Pyridine N-oxides as coformers in the development of drug cocrystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 7. scribd.com [scribd.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. pp.bme.hu [pp.bme.hu]

A Technical Guide to the Synthesis of 2-Bromopyridine N-Oxide: Mechanisms, Methodologies, and Practical Considerations

Abstract

The oxidation of 2-bromopyridine to its corresponding N-oxide represents a pivotal transformation in synthetic organic chemistry. 2-Bromopyridine N-oxide is a versatile intermediate, serving as a precursor for a wide array of functionalized pyridine derivatives used in pharmaceuticals, agrochemicals, and materials science.[1][2] The introduction of the N-oxide functionality fundamentally alters the electronic properties of the pyridine ring, activating the C2 and C4 positions for nucleophilic substitution while simultaneously acting as a protecting group.[3][4] This guide provides an in-depth examination of the prevalent methodologies for this oxidation, focusing on the underlying reaction mechanisms, detailed experimental protocols, and the critical safety considerations required for successful and secure execution. We will dissect the causal logic behind common experimental choices, offering field-proven insights for researchers, chemists, and process development professionals.

Introduction: The Strategic Value of Pyridine N-Oxides

Pyridine N-oxides are a unique class of heterocyclic compounds characterized by a coordinate covalent bond between the nitrogen atom and an oxygen atom.[5] This feature imparts a dipolar nature to the molecule, with a partial negative charge on the oxygen and a partial positive charge on the nitrogen. This electronic perturbation has profound consequences for the reactivity of the aromatic ring:

-

Enhanced Nucleophilicity of Oxygen: The oxygen atom can act as a nucleophile, participating in a variety of transformations.[5]

-

Activation towards Substitution: The ring becomes more susceptible to both electrophilic attack (at the C4 position) and nucleophilic attack (at the C2 and C4 positions), making it a more versatile synthetic platform than the parent pyridine.[3][4]

-

Modulation of Physical Properties: N-oxidation increases the dipole moment and often the water solubility of the pyridine derivative.

Specifically, 2-bromopyridine N-oxide is a highly valuable building block. The bromine atom can be displaced by various nucleophiles or participate in cross-coupling reactions, while the N-oxide activates the C4 and C6 positions for further functionalization.[6] Subsequent deoxygenation can readily regenerate the pyridine ring, making the N-oxide an effective directing and activating group.

Core Mechanism of N-Oxidation

The conversion of a pyridine to its N-oxide is fundamentally a nucleophilic attack by the lone pair of electrons on the pyridine nitrogen onto an electrophilic oxygen atom provided by an oxidizing agent, typically a peroxy acid.

The generalized mechanism is a concerted process:

-

The nitrogen atom of 2-bromopyridine acts as a nucleophile, attacking the terminal, electrophilic oxygen of the peroxy acid.

-

Simultaneously, the proton of the peroxy acid is transferred to the carbonyl oxygen, and the O-O bond cleaves.

-

This results in the formation of the protonated 2-bromopyridine N-oxide and the corresponding carboxylate.

-

A final deprotonation step yields the neutral 2-bromopyridine N-oxide and the carboxylic acid byproduct.

Sources

2-Bromopyridine 1-oxide hydrochloride reactivity with nucleophiles

An In-depth Technical Guide to the Reactivity of 2-Bromopyridine 1-Oxide Hydrochloride with Nucleophiles

Executive Summary

This compound is a highly versatile and reactive building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its unique electronic structure, conferred by the N-oxide functionality and the C-2 bromo substituent, renders it an excellent substrate for nucleophilic aromatic substitution (SNAr). This guide provides a comprehensive technical overview of its reactivity profile with various nucleophiles. We will delve into the underlying mechanistic principles, provide field-proven experimental protocols, and discuss the causal factors behind key reaction choices, offering researchers a practical and scientifically grounded resource for leveraging this potent synthon.

The Molecular Architecture: Understanding the Sources of Reactivity

The reactivity of this compound is not dictated by a single feature, but by the synergistic interplay of its three key components: the pyridine N-oxide core, the bromine leaving group at the 2-position, and the hydrochloride salt form.

-

The Pyridine N-Oxide Moiety: The N-oxide group is the primary activator of the molecule. It exhibits a dual electronic nature; it is inductively electron-withdrawing due to the electronegativity of oxygen, but it can also act as an electron-donating group through resonance.[1][2] This resonance delocalizes the formal negative charge on the oxygen into the pyridine ring, creating significant electron deficiency at the C2 (ortho) and C4 (para) positions.[3][4][5] This targeted electron deficiency makes these positions highly susceptible to attack by electron-rich nucleophiles.

-

The 2-Bromo Substituent: Bromine serves as an excellent leaving group in nucleophilic aromatic substitution reactions. Its position at the activated C2 carbon makes it readily displaceable following the nucleophilic attack.

-

The Hydrochloride Salt: The compound is typically supplied as a hydrochloride salt, protonating the N-oxide oxygen. This protonation further enhances the electron-withdrawing nature of the N-oxide group, increasing the electrophilicity of the C2 and C4 positions and making the molecule even more reactive towards nucleophiles. From a practical standpoint, the salt form also improves the compound's stability and handling characteristics as a solid. However, it is a critical experimental consideration that this acidic proton must be neutralized by a base for most nucleophilic substitution reactions to proceed efficiently.

Caption: Resonance delocalization in pyridine N-oxide creates electrophilic centers.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary reaction pathway for this compound is the Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process.[6][7]

-

Nucleophilic Addition: The nucleophile (Nu⁻) attacks the electron-deficient C2 carbon, breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. The negative charge in this intermediate is stabilized by delocalization onto the electronegative N-oxide group.

-

Elimination of Leaving Group: The aromaticity of the ring is restored through the expulsion of the bromide ion, resulting in the formation of the 2-substituted pyridine 1-oxide product.

Caption: The two-step addition-elimination mechanism of SNAr.

Reactions with N-Nucleophiles

The synthesis of 2-aminopyridine derivatives is a cornerstone application, given their prevalence in pharmaceuticals.

Causality Behind Experimental Choices:

-

Base: A minimum of two equivalents of a non-nucleophilic base (e.g., K₂CO₃, Et₃N) is required. The first equivalent neutralizes the hydrochloride salt to free the reactive pyridine N-oxide. The second equivalent scavenges the HBr that is cogenerated during the substitution, driving the reaction to completion.

-

Solvent: Polar aprotic solvents like DMF or DMSO are preferred as they can solvate the charged intermediate (Meisenheimer complex) and typically allow for higher reaction temperatures.

-

Temperature: Heating is often necessary to overcome the activation energy of the initial nucleophilic attack.

Representative Protocol: Synthesis of 2-(diethylamino)pyridine 1-oxide

-

Setup: To a round-bottom flask charged with this compound (1.0 equiv), add anhydrous potassium carbonate (2.5 equiv) and anhydrous DMF (5 mL per mmol of substrate).

-

Reagent Addition: Add diethylamine (1.2 equiv) to the stirred suspension at room temperature.

-

Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Workup: Cool the reaction to room temperature and pour it into water. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.

For less reactive amines or to achieve milder conditions, activating agents like bromotripyrrolidinophosphonium hexafluorophosphate (PyBroP) can be employed to facilitate the nucleophilic addition.[8][9]

Reactions with O-Nucleophiles

Reactions with alcohols and phenols require the generation of the more potent alkoxide or phenoxide nucleophile.

Causality Behind Experimental Choices:

-

Base: A strong, non-nucleophilic base such as sodium hydride (NaH) is required to deprotonate the alcohol or phenol, which is typically not nucleophilic enough on its own. The base is used in a slight excess (e.g., 1.1 equiv). An additional equivalent of a scavenger base (like K₂CO₃) is still needed to neutralize the hydrochloride.

-

Solvent: Anhydrous THF or DMF is crucial, as NaH reacts violently with protic solvents like water.

Representative Protocol: Synthesis of 2-phenoxypyridine 1-oxide

-

Nucleophile Generation: In a separate, dry flask under an inert atmosphere (N₂ or Ar), add phenol (1.1 equiv) to a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 equiv) in anhydrous THF. Stir at room temperature for 30 minutes or until hydrogen evolution ceases.

-

Setup: In the main reaction flask, suspend this compound (1.0 equiv) and anhydrous potassium carbonate (1.5 equiv) in anhydrous DMF.

-

Reaction: Add the pre-formed sodium phenoxide solution to the main flask via cannula. Heat the mixture to 80-120 °C and monitor for completion.

-

Workup & Purification: Follow a similar aqueous workup and chromatographic purification procedure as described in section 2.1.

Reactions with S-Nucleophiles

Thiols are highly potent nucleophiles, and their corresponding thiolates are even more so.[10] These reactions often proceed under milder conditions than their O-nucleophile counterparts.

Causality Behind Experimental Choices:

-

Base: A milder base like potassium carbonate is often sufficient to deprotonate the thiol (pKa ~10-11) to form the thiolate in situ. Two equivalents are used to account for the hydrochloride and the cogenerated HBr.

-

Solvent: Polar solvents like ethanol or DMF are effective.

Representative Protocol: Synthesis of 2-(phenylthio)pyridine 1-oxide

-

Setup: Combine this compound (1.0 equiv), thiophenol (1.1 equiv), and potassium carbonate (2.5 equiv) in ethanol.

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C). The high nucleophilicity of the thiolate often allows the reaction to proceed to completion within a few hours. Monitor by TLC.

-

Workup & Purification: Follow a similar aqueous workup and chromatographic purification procedure as described in section 2.1.

Post-Substitution: The Fate of the N-Oxide

In many synthetic campaigns, the N-oxide group is a temporary activating feature that is removed in a subsequent step to yield the final 2-substituted pyridine. This deoxygenation step is a crucial part of the overall strategy.

Common Deoxygenation Methods:

-

Phosphorus Reagents: Phosphorus trichloride (PCl₃) or triphenylphosphine (PPh₃) are classic reagents for deoxygenation.[1][11]

-

Catalytic Hydrogenation: Hydrogen gas with a palladium catalyst (H₂/Pd-C) is a clean and effective method, provided other functional groups in the molecule are not susceptible to reduction.

-

Other Reducing Agents: Reagents like sulfur dioxide or electrochemical methods have also been reported.[12][13]

Representative Protocol: Deoxygenation using PCl₃

-

Setup: Dissolve the 2-substituted pyridine 1-oxide (1.0 equiv) in a chlorinated solvent such as chloroform or dichloromethane under an inert atmosphere.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add phosphorus trichloride (1.1-1.5 equiv) dropwise, maintaining the temperature below 10 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

-

Workup: Carefully quench the reaction by slowly pouring it over ice or into a saturated sodium bicarbonate solution. Basify the aqueous layer to pH > 8 and extract with an organic solvent.

-

Purification: Wash, dry, and concentrate the combined organic layers. Purify the residue by column chromatography or distillation to obtain the deoxygenated pyridine.

Summary of Reactivity

The following table summarizes the typical reaction conditions for the nucleophilic substitution of this compound.

| Nucleophile Class | Representative Nucleophile | Required Base(s) | Typical Solvent | Temperature (°C) |

| Nitrogen | Primary/Secondary Amine | K₂CO₃, Et₃N (≥2 equiv) | DMF, DMSO | 80 - 120 |

| Oxygen | Alcohol, Phenol | NaH (1.1 equiv) + K₂CO₃ (1 equiv) | Anhydrous THF, DMF | 80 - 120 |

| Sulfur | Thiol | K₂CO₃, Cs₂CO₃ (≥2 equiv) | EtOH, DMF | 25 - 60 |

Conclusion and Outlook

This compound is a powerful and predictable electrophile for the synthesis of a diverse array of 2-substituted pyridines. By understanding the activating role of the N-oxide and the necessity of neutralizing the hydrochloride salt, researchers can readily engage this substrate with a wide range of nitrogen, oxygen, and sulfur nucleophiles. The subsequent, often straightforward, deoxygenation step completes a highly effective two-stage strategy for accessing functionalized pyridine cores that are central to drug discovery and the development of novel functional materials.